Chemical structure and physical properties of 2-Amino-5-oxohexanoic acid;hydrobromide
Chemical structure and physical properties of 2-Amino-5-oxohexanoic acid;hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-5-oxohexanoic acid hydrobromide, also known as 5-oxo-L-norleucine hydrobromide, is a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmaceutical research. Its structural similarity to L-glutamine positions it as a potential inhibitor of glutamine-utilizing enzymes, most notably carbamyl phosphate synthetase (CPS). This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and biological activity of (S)-2-Amino-5-oxohexanoic acid hydrobromide, with a focus on its role as an inhibitor of Escherichia coli CPS. This document is intended to serve as a technical resource for researchers engaged in enzymology, drug discovery, and metabolic pathway analysis.
Chemical Identity and Structure
(S)-2-Amino-5-oxohexanoic acid hydrobromide is the hydrobromide salt of the L-enantiomer of 2-amino-5-oxohexanoic acid. The presence of both a primary amine and a ketone functional group, in addition to the carboxylic acid, makes it a versatile chemical entity.
Chemical Structure:
Figure 1: Chemical structure of (S)-2-Amino-5-oxohexanoic acid hydrobromide.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-Amino-5-oxohexanoic acid;hydrobromide |
| Synonyms | 5-Oxo-L-norleucine hydrobromide |
| CAS Number | 1217856-43-3[1] |
| Molecular Formula | C₆H₁₂BrNO₃[1] |
| Molecular Weight | 226.07 g/mol [1] |
Physicochemical Properties
Experimentally determined physicochemical data for (S)-2-Amino-5-oxohexanoic acid hydrobromide are not extensively reported in the literature. The following table summarizes available information and predicted properties based on its chemical structure.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow solid | Pharmaffiliates |
| Storage Conditions | 2-8°C, under inert atmosphere | Pharmaffiliates |
| Melting Point | Not reported | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
| Optical Rotation | Not reported | - |
Synthesis
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for (S)-2-Amino-5-oxohexanoic acid hydrobromide.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is a conceptual adaptation and has not been experimentally validated. It serves as a strategic guide for researchers.
Step 1: Protection of L-Glutamic Acid
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Protect the α-amino group of L-glutamic acid with a suitable protecting group (e.g., Boc or Cbz).
-
Selectively protect the γ-carboxylic acid, for instance, as a methyl or ethyl ester, leaving the α-carboxylic acid free for activation.
Step 2: Activation and Chain Extension
-
Activate the free α-carboxylic acid using a standard coupling reagent (e.g., DCC/NHS or conversion to an acid chloride).
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React the activated ester with a methyl Grignard reagent (CH₃MgBr) or methyllithium to introduce the methyl ketone precursor. This step requires careful control of stoichiometry and temperature to avoid over-addition.
Step 3: Oxidation and Deprotection
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Oxidize the resulting secondary alcohol to a ketone using a mild oxidizing agent (e.g., PCC or a Swern oxidation).
-
Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz).
Step 4: Hydrobromide Salt Formation
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Dissolve the free amino acid in a suitable solvent (e.g., diethyl ether or methanol).
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Add a stoichiometric amount of hydrobromic acid (HBr) to precipitate the hydrobromide salt.
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Isolate the product by filtration and dry under vacuum.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, this section provides predicted spectroscopic data based on the chemical structure and data from the closely related glutamine analog, 6-diazo-5-oxo-L-norleucine (DON)[3][4].
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - α-H: A triplet around 4.0-4.2 ppm. - β-CH₂: Multiplets between 1.8-2.2 ppm. - γ-CH₂: A triplet around 2.5-2.7 ppm. - δ-CH₃: A singlet around 2.1-2.3 ppm. - NH₃⁺: A broad singlet, chemical shift dependent on solvent and concentration. - COOH: A broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - C=O (Carboxyl): ~170-175 ppm. - C=O (Ketone): ~205-210 ppm. - Cα: ~50-55 ppm. - β-CH₂: ~28-32 ppm. - γ-CH₂: ~35-40 ppm. - δ-CH₃: ~25-30 ppm. |
| IR (Infrared) | - O-H stretch (Carboxylic acid): Broad band, 3000-3300 cm⁻¹. - N-H stretch (Ammonium): Broad band, 2500-3000 cm⁻¹. - C=O stretch (Ketone): Strong, sharp peak around 1715 cm⁻¹. - C=O stretch (Carboxylic acid): Strong, sharp peak around 1730 cm⁻¹. |
| Mass Spec. (ESI+) | - [M+H]⁺: Expected at m/z 146.08. |
Biological Activity and Mechanism of Action
(S)-2-Amino-5-oxohexanoic acid hydrobromide is a potential inhibitor of E. coli carbamyl phosphate synthetase (CPS)[1]. CPS is a crucial enzyme that catalyzes the first committed step in the biosynthesis of pyrimidines and arginine[5].
Mechanism of Carbamyl Phosphate Synthetase
The overall reaction catalyzed by CPS is: 2 ATP + HCO₃⁻ + Glutamine → 2 ADP + Carbamoyl phosphate + Glutamate + Pi
The reaction proceeds through a series of steps at three distinct active sites within the enzyme, connected by a molecular tunnel that channels the reactive intermediates[6].
Inhibition by (S)-2-Amino-5-oxohexanoic acid
As a glutamine analog, (S)-2-Amino-5-oxohexanoic acid is hypothesized to act as a competitive inhibitor at the glutamine binding site of CPS[7]. By occupying this site, it prevents the hydrolysis of glutamine to ammonia, thereby halting the entire carbamoyl phosphate synthesis cascade. This mechanism is similar to that of other well-known glutamine antagonist inhibitors of CPS, such as 6-diazo-5-oxo-L-norleucine (DON) and Acivicin[7].
Figure 3: Proposed competitive inhibition of CPS by (S)-2-Amino-5-oxohexanoic acid.
Safety and Handling
Table 4: General Safety Information
| Hazard | Precaution |
| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. Use in a well-ventilated area or with a fume hood. |
| Skin Contact | May cause skin irritation. Wear appropriate protective gloves. |
| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles. |
| Ingestion | May be harmful if swallowed. Do not ingest. |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
(S)-2-Amino-5-oxohexanoic acid hydrobromide is a valuable research compound with the potential to serve as a specific inhibitor of carbamyl phosphate synthetase. Its utility in studying the mechanisms of glutamine-dependent enzymes and as a potential lead for antimicrobial or anticancer drug development warrants further investigation. This guide has synthesized the available information on its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and its likely mechanism of biological action. Further experimental validation of its physicochemical properties and a definitive synthesis protocol would be of great benefit to the scientific community.
References
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Wikipedia. (2023, October 29). 6-Diazo-5-oxo-L-norleucine. Retrieved from [Link]
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